2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide
CAS No.: 853318-75-9
Cat. No.: VC16033241
Molecular Formula: C22H16BrN3O3
Molecular Weight: 450.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853318-75-9 |
|---|---|
| Molecular Formula | C22H16BrN3O3 |
| Molecular Weight | 450.3 g/mol |
| IUPAC Name | 2-(6-bromo-4-oxoquinazolin-3-yl)-N-(4-phenoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C22H16BrN3O3/c23-15-6-11-20-19(12-15)22(28)26(14-24-20)13-21(27)25-16-7-9-18(10-8-16)29-17-4-2-1-3-5-17/h1-12,14H,13H2,(H,25,27) |
| Standard InChI Key | PFFJUVIUALVPAQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)C=C(C=C4)Br |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
The compound’s molecular formula is C₂₂H₁₆BrN₃O₃, with a molecular weight of 450.3 g/mol. Its IUPAC name, 2-(6-bromo-4-oxoquinazolin-3-yl)-N-(4-phenoxyphenyl)acetamide, reflects three critical structural components:
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A 6-bromo-4-oxoquinazolin-3(4H)-yl core, providing a planar aromatic system with electrophilic sites at the carbonyl and bromine substituent.
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An acetamide bridge at position 3 of the quinazoline ring, introducing hydrogen-bonding capacity.
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A 4-phenoxyphenyl terminal group, contributing steric bulk and lipophilicity.
Table 1: Key Chemical Descriptors
| Property | Value |
|---|---|
| CAS No. | 853318-75-9 |
| Molecular Formula | C₂₂H₁₆BrN₃O₃ |
| Molecular Weight | 450.3 g/mol |
| IUPAC Name | 2-(6-bromo-4-oxoquinazolin-3-yl)-N-(4-phenoxyphenyl)acetamide |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)C=C(C=C4)Br |
| InChI Key | PFFJUVIUALVPAQ-UHFFFAOYSA-N |
The bromine atom at position 6 of the quinazoline ring likely enhances electrophilic reactivity, potentially facilitating interactions with biological nucleophiles such as cysteine residues in enzyme active sites. The 4-phenoxyphenyl group, with its extended aromatic system, may improve membrane permeability compared to simpler phenyl substituents .
Synthesis and Structural Modification
Structural Analogues and SAR Insights
Comparative analysis with analogues reveals:
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Bromine vs. Chlorine: The 6-bromo substituent may confer greater steric hindrance and electron-withdrawing effects than chlorine, potentially altering target binding kinetics .
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Phenoxy vs. Methoxy Groups: The 4-phenoxyphenyl group in this compound, compared to methoxy-substituted quinazolines, introduces a larger hydrophobic surface area, which could enhance affinity for lipophilic enzyme pockets.
Theoretical Biological Activities
Anti-inflammatory and Antimicrobial Profiles
| Hazard Mitigation | Protocol |
|---|---|
| Personal Protection | Nitrile gloves, lab coat, ANSI-approved goggles |
| Ventilation | Chemical fume hood with ≥100 fpm face velocity |
| Spill Management | Absorb with inert material (vermiculite), dispose as hazardous waste |
| Storage | -20°C under argon, shielded from light |
Future Research Directions
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Target Identification: Proteomic profiling to map kinase inhibition selectivity.
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ADMET Optimization: Introducing solubilizing groups (e.g., PEG chains) without compromising target affinity.
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In Vivo Efficacy: Testing in xenograft models of EGFR-driven cancers.
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